5-(((4-Bromobenzyl)amino)methyl)pyrrolidin-2-one
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Overview
Description
5-(((4-Bromobenzyl)amino)methyl)pyrrolidin-2-one is a compound characterized by the presence of a pyrrolidinone ring substituted with a 4-bromobenzyl group.
Preparation Methods
The synthesis of 5-(((4-Bromobenzyl)amino)methyl)pyrrolidin-2-one typically involves the reaction of 4-bromobenzylamine with a suitable pyrrolidinone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
5-(((4-Bromobenzyl)amino)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromobenzyl group.
Scientific Research Applications
5-(((4-Bromobenzyl)amino)methyl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(((4-Bromobenzyl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to certain proteins or enzymes, while the pyrrolidinone ring can enhance the compound’s stability and bioavailability . The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5-(((4-Bromobenzyl)amino)methyl)pyrrolidin-2-one include other pyrrolidinone derivatives, such as:
Piracetam: Known for its cognitive-enhancing properties.
Oxiracetam: Another cognitive enhancer with a similar structure.
Pyrrolizines: Compounds with a pyrrolidine ring fused to a benzene ring, used in medicinal chemistry.
These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the unique properties of this compound .
Properties
Molecular Formula |
C12H15BrN2O |
---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
5-[[(4-bromophenyl)methylamino]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H15BrN2O/c13-10-3-1-9(2-4-10)7-14-8-11-5-6-12(16)15-11/h1-4,11,14H,5-8H2,(H,15,16) |
InChI Key |
XMPJRWFEHRZSNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1CNCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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